Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate
Description
Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate is a branched ester featuring a cyclopentylmethylamino substituent at the β-position of the propanoate backbone.
Properties
IUPAC Name |
methyl 3-(cyclopentylmethylamino)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,11(14)15-3)9-13-8-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNCIACAMXZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Hydroxypivalic Acid
The initial step involves esterification of hydroxypivalic acid to form methyl 2,2-dimethylpropanoate esters:
- Reagents: Hydroxypivalic acid and methanol.
- Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under acidic conditions for approximately 6 hours.
- Work-up: Removal of excess methanol by distillation, neutralization with sodium carbonate, extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure.
- Yield: Approximately 73–74% with purity >99% by GC analysis.
| Parameter | Value |
|---|---|
| Hydroxypivalic acid | 450 g (3.8 mol) |
| Methanol | 800–1650 mL |
| Acid catalyst | 5 mL sulfuric acid |
| Reaction time | 6 hours reflux |
| Yield | 73–74% |
| Purity (GC) | 99.2–99.8% |
This step produces methyl 2,2-dimethylpropanoate, a key intermediate for subsequent amination.
Protection and Activation of Ester
To facilitate selective amination, the ester intermediate may be protected or activated:
- Reaction of the methyl ester with acyl chlorides in the presence of alkali in suitable solvents (e.g., alcohols or inert organic solvents).
- This step forms acyl-protected intermediates that improve the selectivity and yield of the amination step.
- Typical molar ratios of ester to acyl chloride range from 1:1.1 to 1:2.
Amination with Cyclopentylmethyl Amine
The key step is the introduction of the cyclopentylmethyl amino group:
- Method: Reaction of the activated ester intermediate with cyclopentylmethyl amine or ammonia solution under reflux.
- Conditions: Reflux in aqueous ammonia or amine solution (28% ammonia aqueous solution used in examples) for 6 hours.
- Work-up: Cooling, addition of toluene to separate aqueous and organic phases, concentration to isolate the amino ester.
- Yield: Typically around 70–80% for related 3-amino-2,2-dimethylpropanoate derivatives, expected similar for cyclopentylmethyl-substituted analogues.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination | Reflux 6 h in 28% NH3 aq. | 70–80 | Use of toluene for extraction |
| Purification | Concentration under reduced pressure | — | Product isolated as amino ester |
This amination step forms methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate or closely related analogues.
Alternative Synthetic Routes and Considerations
Cyanide Route (Less Preferred)
- Reaction of 1-nitro-isobutylene with potassium cyanide followed by acid reduction with iron powder yields 3-amino-2,2-dimethylpropanoate derivatives.
- Limitations include use of toxic potassium cyanide, difficult raw material sourcing, low yields (~5%), and complex purification requirements, making it unsuitable for industrial scale.
N-Hydroxysuccinimide and Carbobenzoxy Protection Route
- Multi-step synthesis involving N-hydroxysuccinimide activation, carbobenzoxy (Cbz) protection, oxidation, and ammoniacal condensation.
- This route is more complex but can yield high-purity products suitable for pharmaceutical applications.
- Requires multiple protection/deprotection and oxidation steps.
Summary Table of Preparation Methods
| Method No. | Key Steps | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|
| 1 | Esterification → Protection → Amination | Straightforward, scalable | Requires protection step | 70–80 |
| 2 | Cyanide route (1-nitro-isobutylene + KCN) | Simple reagents | Toxic reagents, low yield, purification issues | ~5 |
| 3 | N-Hydroxysuccinimide + Cbz protection | High purity, pharmaceutical grade | Multi-step, complex, time-consuming | Moderate |
Research Findings and Industrial Relevance
- The preferred industrial method is the esterification of hydroxypivalic acid followed by amination with cyclopentylmethyl amine or ammonia due to better yields and safer reagents.
- Protection steps enhance selectivity and yield, especially when sensitive functional groups are present.
- The cyanide-based method is largely abandoned due to safety and environmental concerns.
- Multi-step protection and oxidation routes are mainly reserved for applications requiring very high purity and specific stereochemical control.
- Reaction conditions such as solvent choice (methanol, ethanol), acid catalysts (sulfuric acid, p-toluenesulfonic acid), and temperature control are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
The 2,2-dimethylpropanoate (pivalate) ester motif is a common scaffold in the evidence, with variations in substituents influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Effects: The cyclopentylmethylamino group in the target compound introduces a bulky, lipophilic substituent, distinct from halogenated aryl (e.g., 4-chlorophenyl in ) or heteroaromatic groups (e.g., thiophene in ). This likely enhances membrane permeability compared to polar analogs like methyl 3-(Boc-amino) derivatives .
- Stereoelectronic Properties: Cyclopentylmethyl groups may induce conformational rigidity, contrasting with flexible alkyl chains in compounds such as ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate .
Spectroscopic and Physical Properties
- NMR Spectroscopy: The ¹H NMR of methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate (δ4.23 for CH, 3.68 for OCH3) contrasts with the expected downfield shift (~δ3.2–3.5) for the cyclopentylmethylamino group’s N–CH₂ protons.
- HRMS and IR: The target compound’s HRMS would approximate m/z 270–300 (M+H)+, similar to methyl 3-(Boc-amino) analogs (e.g., C₁₀H₁₉NO₄: theoretical 217.13) . IR bands near 1728 cm⁻¹ (ester C=O) and 2974 cm⁻¹ (C–H stretch) align with data for methyl 3-bromoaryl derivatives .
- Lipophilicity : The cyclopentylmethyl group increases logP compared to smaller substituents (e.g., methyl 3-(thiazolyl) derivatives in ), as seen in tert-butyl 3-bromoaryl analogs (logP ~3.5–4.0) .
Biological Activity
Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure comprising a cyclopentylmethyl group attached to an amino group, which is further connected to a dimethylpropanoate ester. The compound's IUPAC name is methyl 3-(cyclopentylmethylamino)-2,2-dimethylpropanoate, and its chemical formula is C12H23NO2 with a CAS number of 1536707-61-5.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical responses. Research indicates that it may influence pathways involved in metabolic processes and cellular signaling.
1. Antioxidant Activity
Preliminary studies have suggested that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thus preventing oxidative stress-related damage.
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit tyrosinase activity, which is significant in the context of hyperpigmentation disorders. In vitro assays have demonstrated that related compounds can effectively inhibit tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin lightening.
3. Cytotoxicity Studies
Research involving cell viability assays has shown that certain concentrations of this compound do not exhibit cytotoxic effects on various cell lines, indicating a favorable safety profile for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Exhibits significant antioxidant activity; protects against oxidative stress |
| Enzyme Inhibition | Inhibits tyrosinase with potential applications in treating hyperpigmentation |
| Cytotoxicity | Non-cytotoxic at concentrations ≤20 µM in various cell lines |
Case Study: Tyrosinase Inhibition
In a study investigating the efficacy of various analogs of this compound, it was found that certain derivatives exhibited potent inhibition of tyrosinase activity. For example, one analog showed an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating enhanced efficacy in inhibiting melanin production.
Research on Antioxidant Properties
Another study assessed the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated that the compound could effectively neutralize free radicals, suggesting its potential use in formulations aimed at preventing oxidative damage.
Q & A
Q. What are the established synthetic routes for Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate?
The compound can be synthesized via nucleophilic substitution or palladium-catalyzed C(sp³)-H arylation. For example, similar esters (e.g., methyl 3-aryl-2,2-dimethylpropanoates) are synthesized by reacting methyl isobutyrate with aryl halides under catalytic conditions, achieving yields up to 71% (see tert-butyl analogs in ). Cyclopentylmethylamine derivatives may be introduced via reductive amination or coupling reactions, with structural confirmation by ¹H/¹³C NMR (e.g., δ 3.44–4.23 ppm for ester and amine groups, as in ).
Q. How is the structural integrity of this compound validated?
Key methods include:
- ¹H/¹³C NMR : Signals for ester (δ ~3.6–3.7 ppm), cyclopentylmethyl (δ ~1.5–2.5 ppm), and quaternary carbons (δ ~47–56 ppm).
- HRMS : Exact mass analysis (e.g., [M+Na]+ calculated vs. observed, as in ).
- IR Spectroscopy : Peaks for ester carbonyl (~1728 cm⁻¹) and amine N-H stretches (~2974 cm⁻¹).
Q. What are common impurities in its synthesis, and how are they quantified?
Impurities may include unreacted precursors or byproducts like substituted propanoic acids. Standards such as 2-(4-butylphenyl)-propanoic acid (CAS 3585-49-7) and 3-[4-(2-methylpropyl)phenyl]-propanoic acid (CAS 65322-85-2) can be used for HPLC or LC-MS calibration ().
Advanced Research Questions
Q. How does the cyclopentylmethyl group influence reactivity compared to cyclohexyl or cyclopropyl analogs?
The cyclopentylmethyl group balances steric bulk and conformational flexibility, enhancing stability in polar solvents (e.g., logP ~2.5–3.0) compared to cyclohexyl (higher hydrophobicity) or cyclopropyl (ring strain). This impacts catalytic hydrogenation efficiency and biological membrane permeability (analogous to ).
Q. What methodological challenges arise in stereoselective synthesis?
Achieving enantiomeric excess requires chiral catalysts (e.g., Pd(0) with bisoxazoline ligands) or asymmetric induction via bulky tert-butyl esters (). Conflicting Rf values (e.g., 0.24 vs. 0.27 in pentane/EtOAc) may indicate diastereomer separation issues, necessitating optimized mobile phases.
Q. How can solvent donor numbers optimize reaction conditions?
The Gutmann donor number (DN) of methyl 2,2-dimethylpropanoate (DN = 12.8) suggests moderate polarity, suitable for SN2 reactions. Polar aprotic solvents (e.g., DMF, DN = 26.6) may improve nucleophilicity but risk ester hydrolysis ( ) .
Q. How are antiproliferative activities assessed for derivatives of this compound?
Derivatives (e.g., 3-aryl-2,2-dimethylpropanoates) are tested via MTT assays on cancer cell lines, with IC₅₀ values correlated to substituent electronic effects. For example, electron-withdrawing groups (e.g., 4-Cl) enhance activity by ~30% ().
Methodological Notes
- Synthetic Optimization : Use tert-butyl esters () or silyl-protected intermediates () to stabilize reactive amines during coupling.
- Purification : Column chromatography with pentane/EtOAc (90:10) resolves diastereomers (Rf ~0.24–0.27).
- Stability Testing : Monitor ester hydrolysis in aqueous buffers (pH 7.4) via HPLC, referencing impurity standards ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
